molecular formula C24H27N3O3S B12775566 N-(p-(Aminomethyl)-alpha-(pyrrolidinocarbonyl)phenethyl)-2-naphthalenesulfonamide CAS No. 109006-05-5

N-(p-(Aminomethyl)-alpha-(pyrrolidinocarbonyl)phenethyl)-2-naphthalenesulfonamide

Cat. No.: B12775566
CAS No.: 109006-05-5
M. Wt: 437.6 g/mol
InChI Key: JRPYOHXZWUOKAD-UHFFFAOYSA-N
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Description

N-(p-(Aminomethyl)-alpha-(pyrrolidinocarbonyl)phenethyl)-2-naphthalenesulfonamide is a complex organic compound with a unique structure that combines several functional groups, including an aminomethyl group, a pyrrolidinocarbonyl group, and a naphthalenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-(Aminomethyl)-alpha-(pyrrolidinocarbonyl)phenethyl)-2-naphthalenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate naphthalenesulfonamide derivative and introduce the aminomethyl group through a nucleophilic substitution reaction. The pyrrolidinocarbonyl group can be introduced via a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

N-(p-(Aminomethyl)-alpha-(pyrrolidinocarbonyl)phenethyl)-2-naphthalenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(p-(Aminomethyl)-alpha-(pyrrolidinocarbonyl)phenethyl)-2-naphthalenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(p-(Aminomethyl)-alpha-(pyrrolidinocarbonyl)phenethyl)-2-naphthalenesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrrolidinocarbonyl group may interact with enzymes or receptors. The naphthalenesulfonamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenethyl-N-phenylpropionamide: Structurally similar but lacks the naphthalenesulfonamide group.

    Phenethyl-4-anilino-N-phenethylpiperidine: Similar in structure but with different functional groups.

Uniqueness

N-(p-(Aminomethyl)-alpha-(pyrrolidinocarbonyl)phenethyl)-2-naphthalenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

109006-05-5

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

N-[3-[4-(aminomethyl)phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]naphthalene-2-sulfonamide

InChI

InChI=1S/C24H27N3O3S/c25-17-19-9-7-18(8-10-19)15-23(24(28)27-13-3-4-14-27)26-31(29,30)22-12-11-20-5-1-2-6-21(20)16-22/h1-2,5-12,16,23,26H,3-4,13-15,17,25H2

InChI Key

JRPYOHXZWUOKAD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C(CC2=CC=C(C=C2)CN)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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